4-methyl-2-(quinolin-8-yl)-1,2-dihydrophthalazin-1-one
Overview
Description
4-methyl-2-(quinolin-8-yl)-1,2-dihydrophthalazin-1-one is a heterocyclic compound that combines a quinoline moiety with a phthalazinone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-2-(quinolin-8-yl)-1,2-dihydrophthalazin-1-one typically involves the reaction of 8-quinolinecarboxaldehyde with hydrazine derivatives under specific conditions. One common method includes the condensation of 8-quinolinecarboxaldehyde with methylhydrazine, followed by cyclization to form the phthalazinone ring . The reaction is usually carried out in the presence of a catalyst such as acetic acid, and the reaction mixture is heated to promote cyclization.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above, including the use of continuous flow reactors to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-methyl-2-(quinolin-8-yl)-1,2-dihydrophthalazin-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the quinoline moiety, particularly at the 8-position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Scientific Research Applications
4-methyl-2-(quinolin-8-yl)-1,2-dihydrophthalazin-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases.
Medicine: Explored for its anticancer properties, showing activity against various cancer cell lines.
Industry: Potential use in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 4-methyl-2-(quinolin-8-yl)-1,2-dihydrophthalazin-1-one involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting cellular signaling pathways. This inhibition can lead to the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 4-N-Arylamino-4-(8-quinolinyl)-1-butenes
- 3-Aryl-2-(8-quinolinyl)-4-thiazolidinones
Uniqueness
4-methyl-2-(quinolin-8-yl)-1,2-dihydrophthalazin-1-one is unique due to its specific combination of a quinoline and phthalazinone moiety, which imparts distinct chemical and biological properties. Compared to similar compounds, it has shown promising results in anticancer research, making it a valuable candidate for further study .
Properties
IUPAC Name |
4-methyl-2-quinolin-8-ylphthalazin-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O/c1-12-14-8-2-3-9-15(14)18(22)21(20-12)16-10-4-6-13-7-5-11-19-17(13)16/h2-11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMYSTRUFPKBWBE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C2=CC=CC=C12)C3=CC=CC4=C3N=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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